N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide
CAS No.: 1105206-43-6
Cat. No.: VC6477939
Molecular Formula: C16H23N3O4S
Molecular Weight: 353.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105206-43-6 |
|---|---|
| Molecular Formula | C16H23N3O4S |
| Molecular Weight | 353.44 |
| IUPAC Name | N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)oxamide |
| Standard InChI | InChI=1S/C16H23N3O4S/c1-12(2)7-8-17-15(20)16(21)18-13-5-3-6-14(11-13)19-9-4-10-24(19,22)23/h3,5-6,11-12H,4,7-10H2,1-2H3,(H,17,20)(H,18,21) |
| Standard InChI Key | BFRFBLACRXARIZ-UHFFFAOYSA-N |
| SMILES | CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Introduction
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide is a complex organic compound with a unique structural composition. It features a phenyl ring connected to an isothiazolidine moiety and an oxalamide functional group, which are crucial for its potential biological activities and chemical reactivity. This compound is primarily synthesized in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and biochemistry.
Molecular Formula and Weight
Synonyms and Identifiers
-
PubChem CID: 7638918
-
Synonyms: N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide, AKOS024678101, N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)oxamide
Research Findings and Applications
Despite the lack of specific research findings directly related to N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide, compounds with similar structural features, such as oxalamide derivatives and isothiazolidine-containing compounds, have shown potential in medicinal chemistry. These compounds are often studied for their biological activities, including anticancer and anti-inflammatory properties .
Comparison with Related Compounds
| Compound Name | Molecular Weight | Molecular Formula | Potential Applications |
|---|---|---|---|
| N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide | 353.4 g/mol | C16H23N3O4S | Medicinal chemistry, potential biological activities |
| N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide | 375.82 g/mol | Not specified | Medicinal chemistry, pharmacology |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Not specified | Not specified | Anticancer activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume